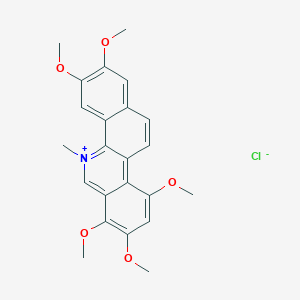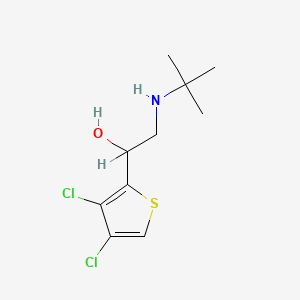
2-Thiophenemethanol, 3,4-dichloro-alpha-(((1,1-dimethylethyl)amino)methyl)-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Thiophenemethanol, 3,4-dichloro-alpha-(((1,1-dimethylethyl)amino)methyl)- is a complex organic compound that features a thiophene ring substituted with a methanol group, two chlorine atoms, and a tert-butylamino group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Thiophenemethanol, 3,4-dichloro-alpha-(((1,1-dimethylethyl)amino)methyl)- typically involves multi-step organic reactions. One common approach is to start with thiophene, which undergoes chlorination to introduce the chlorine atoms at the 3 and 4 positions. This is followed by the introduction of the methanol group through a hydroxymethylation reaction. The final step involves the addition of the tert-butylamino group via a nucleophilic substitution reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving the use of catalysts and controlled reaction conditions to ensure consistency and efficiency.
化学反应分析
Types of Reactions
2-Thiophenemethanol, 3,4-dichloro-alpha-(((1,1-dimethylethyl)amino)methyl)- can undergo various chemical reactions, including:
Oxidation: The methanol group can be oxidized to form an aldehyde or carboxylic acid.
Reduction: The compound can be reduced to remove the chlorine atoms or to modify the amino group.
Substitution: The chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Nucleophiles such as amines or thiols can be used to replace the chlorine atoms.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methanol group can yield 2-thiophenecarboxaldehyde or 2-thiophenecarboxylic acid.
科学研究应用
2-Thiophenemethanol, 3,4-dichloro-alpha-(((1,1-dimethylethyl)amino)methyl)- has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions and pathways.
Industry: Used in the production of specialty chemicals and materials.
作用机制
The mechanism of action of 2-Thiophenemethanol, 3,4-dichloro-alpha-(((1,1-dimethylethyl)amino)methyl)- involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
相似化合物的比较
Similar Compounds
2-Thiophenemethanol: Lacks the chlorine and tert-butylamino groups, making it less complex.
3,4-Dichlorothiophene: Does not have the methanol or tert-butylamino groups.
Thiophene-2-carboxaldehyde: Similar structure but with an aldehyde group instead of methanol.
Uniqueness
2-Thiophenemethanol, 3,4-dichloro-alpha-(((1,1-dimethylethyl)amino)methyl)- is unique due to the combination of its functional groups, which confer specific chemical and biological properties not found in simpler analogs.
属性
CAS 编号 |
54954-70-0 |
|---|---|
分子式 |
C10H15Cl2NOS |
分子量 |
268.20 g/mol |
IUPAC 名称 |
2-(tert-butylamino)-1-(3,4-dichlorothiophen-2-yl)ethanol |
InChI |
InChI=1S/C10H15Cl2NOS/c1-10(2,3)13-4-7(14)9-8(12)6(11)5-15-9/h5,7,13-14H,4H2,1-3H3 |
InChI 键 |
GUIQLFAHIYNZPP-UHFFFAOYSA-N |
规范 SMILES |
CC(C)(C)NCC(C1=C(C(=CS1)Cl)Cl)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![Methyl [amino(methylsulfanyl)methyl]carbamate](/img/structure/B14627271.png)
![4-Methyl-6-{1-[(naphthalen-1-yl)amino]propylidene}cyclohexa-2,4-dien-1-one](/img/structure/B14627282.png)
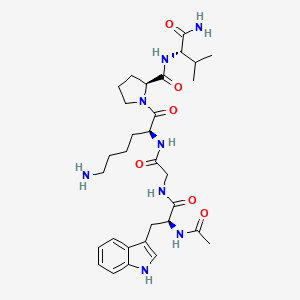

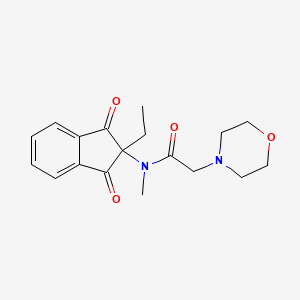
![N-[4-Chloro-6-(dimethylamino)-1,3,5-triazin-2-yl]-N'-phenylthiourea](/img/structure/B14627308.png)
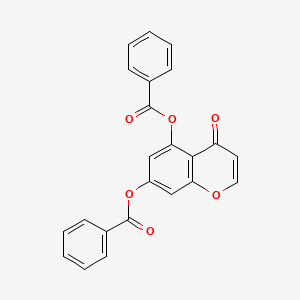
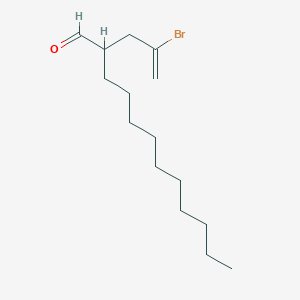
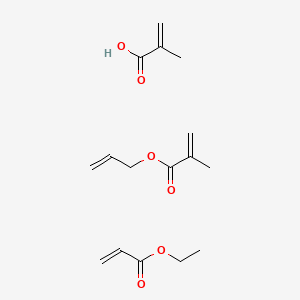
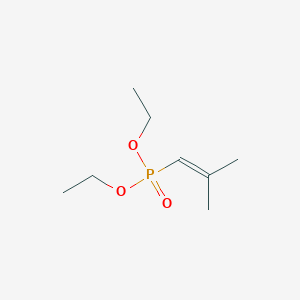
![Ethyl [(chloromethyl)sulfanyl]acetate](/img/structure/B14627338.png)
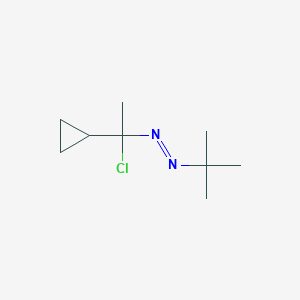
![2-Chloro-6-[(2-hydroxyethyl)amino]-4-methylpyridine-3-carbonitrile](/img/structure/B14627348.png)
